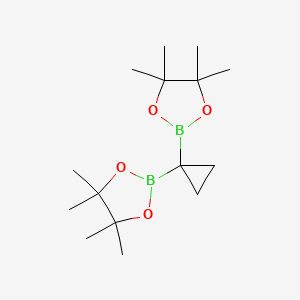
2,2'-(Cyclopropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(Cyclopropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C15H28B2O4 and its molecular weight is 294.01. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(Cyclopropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(Cyclopropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Characterization and Synthesis
This compound, known for its structural versatility, has been subject to extensive study for its unique characteristics and potential applications in materials science and organic synthesis. One of the foundational studies by Clegg et al. (1996) describes the crystal structure of a closely related compound, highlighting its centrosymmetric nature and the trigonal planar geometry of boron atoms chelated by pinacolate groups. This structural insight is crucial for understanding the reactivity and potential utility of the compound in synthesis and materials applications (Clegg et al., 1996).
Catalysis and Hydroboration
The chemistry of boron compounds, including 2,2'-(Cyclopropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), has been extensively explored for their potential in catalytic applications, especially in hydroboration reactions. Lang et al. (1997) have developed new and stable bis(organyloxy)boranes, which have been tested qualitatively in transition-metal-catalyzed hydroboration, showing superior performance compared to other dioxaborolane derivatives (Lang et al., 1997).
Material Science and Polymer Synthesis
The compound has also found applications in the field of materials science, particularly in the synthesis of polymers and electronic materials. Welterlich et al. (2012) described the synthesis of deeply colored polymers containing isoDPP units in the main chain using a derivative of this compound, demonstrating its utility in developing novel materials with specific optical properties (Welterlich et al., 2012).
Mechanistic Studies in Organic Reactions
Moreover, the compound plays a significant role in mechanistic studies in organic chemistry. Ikeda et al. (2003) explored the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer, providing valuable insights into the complex interplay of organic molecules under photochemical conditions (Ikeda et al., 2003).
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28B2O4/c1-11(2)12(3,4)19-16(18-11)15(9-10-15)17-20-13(5,6)14(7,8)21-17/h9-10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHIEGPVHJOPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)B3OC(C(O3)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28B2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222867-16-3 |
Source


|
| Record name | 4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
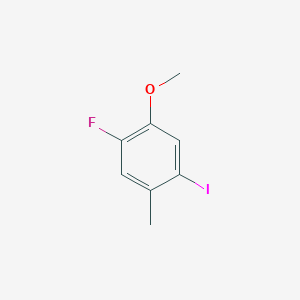

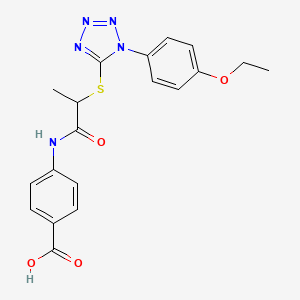
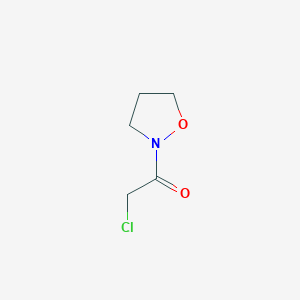
![4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2510464.png)
![2-Chloro-N-[3-[1-(2,2-difluoropropanoyl)piperidin-4-yl]oxypropyl]acetamide](/img/structure/B2510466.png)
![N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2510467.png)
![(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2510468.png)
![(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride](/img/structure/B2510469.png)
![1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2510474.png)
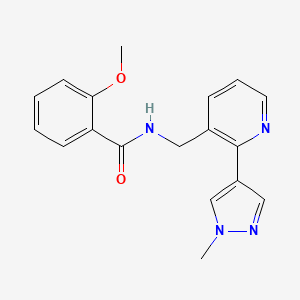
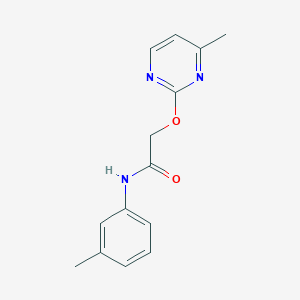

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2510482.png)
